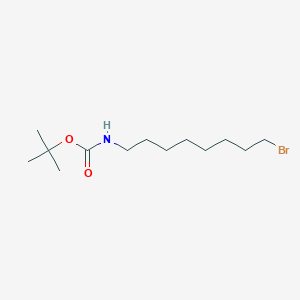

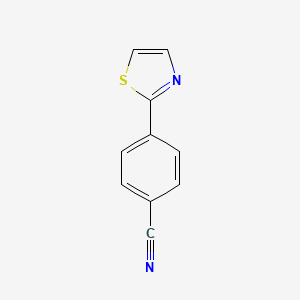

4-(1,3-Thiazol-2-yl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(1,3-Thiazol-2-yl)benzonitrile” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It’s worth noting that the specific properties and applications of “4-(1,3-Thiazol-2-yl)benzonitrile” may vary depending on its specific structure and any additional functional groups .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Thiazol-2-yl)benzonitrile” would include a benzene ring attached to a thiazole ring via a nitrile group . The orientation of these rings and the presence of the nitrile group could influence the compound’s physical and chemical properties .Aplicaciones Científicas De Investigación

Anticancer Activity and DNA Binding Properties

- 4-(1,3-Thiazol-2-yl)benzonitrile derivatives have shown potential in anticancer research. In a study by Bera et al. (2021), a ligand synthesized from this compound and its cobalt(II) complex exhibited significant anticancer activity against U937 human monocytic cells. This ligand was found to intercalate with DNA, suggesting a mode of action for its anticancer effects (Bera et al., 2021).

Photophysics and Fluorescence Quenching Studies

- Yenilmez et al. (2013) reported on the synthesis and photophysical properties of novel metallo-phthalocyanines containing 4-(1,3-Thiazol-2-yl)benzonitrile derivatives. These compounds showed interesting fluorescence properties and their interactions with benzoquinone were studied, highlighting their potential in material science and photophysics (Yenilmez et al., 2013).

Antimicrobial Activity in Polymer Coatings

- El‐Wahab et al. (2014) explored the use of a coumarin-thiazole derivative, including the 4-(1,3-Thiazol-2-yl)benzonitrile structure, in imparting antimicrobial properties to polymer coatings. This research demonstrated the derivative's efficacy against various microorganisms when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).

Synthesis and Analysis of Compounds with Anti-Arrhythmic Activity

- A study by Abdel‐Aziz et al. (2009) involved the synthesis of 1,3-thiazole derivatives, including compounds related to 4-(1,3-Thiazol-2-yl)benzonitrile, and their evaluation for anti-arrhythmic activity. This research adds to the understanding of the therapeutic potential of thiazole derivatives in cardiac conditions (Abdel‐Aziz et al., 2009).

Investigation in Quantum Chemical Calculations and Antimicrobial Activity

- Shanmugapriya et al. (2021) conducted a comprehensive study on a thiazole-pyrazole compound structurally related to 4-(1,3-Thiazol-2-yl)benzonitrile. The research included quantum chemical calculations, antimicrobial activity analysis, and molecular docking studies, indicating its potential in various scientific applications (Shanmugapriya et al., 2021).

Antibacterial and Antifungal Agent Synthesis

- Narayana et al. (2006) synthesized new compounds incorporating the 4-(1,3-Thiazol-2-yl)benzonitrile structure and evaluated their antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).

Xanthine Oxidase Inhibition and Anti-Inflammatory Activity

- A study by Smelcerovic et al. (2015) on 2-amino-5-alkylidene-thiazol-4-ones, related to 4-(1,3-Thiazol-2-yl)benzonitrile, showed inhibitory activity against xanthine oxidase and anti-inflammatory effects on human peripheral blood mononuclear cells. This research contributes to the understanding of thiazole derivatives in treating inflammatory and oxidative stress-related conditions (Smelcerovic et al., 2015).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(1,3-thiazol-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQOYRKGGFBHUMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441026 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yl)benzonitrile | |

CAS RN |

672324-84-4 |

Source

|

| Record name | 4-(1,3-thiazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)

![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)